9-methyl-9H-fluorene-2,7-diol
Overview
Description
9-Methyl-9H-fluorene-2,7-diol is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.244 g/mol It is a derivative of fluorene, characterized by the presence of hydroxyl groups at the 2 and 7 positions and a methyl group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-9H-fluorene-2,7-diol typically involves the functionalization of fluorene derivatives. One common method includes the hydroxylation of 9-methylfluorene using suitable oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-fluorene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 9-methyl-9H-fluorenone-2,7-dione.
Reduction: Formation of 9-methyl-9H-dihydrofluorene-2,7-diol.
Substitution: Formation of 2,7-dialkoxy-9-methyl-9H-fluorene derivatives.
Scientific Research Applications
9-Methyl-9H-fluorene-2,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 9-methyl-9H-fluorene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, lacking the hydroxyl and methyl groups.
9-Methylfluorene: Similar structure but without the hydroxyl groups.
9-Hydroxyfluorene: Contains a single hydroxyl group at the 9 position.
Uniqueness
9-Methyl-9H-fluorene-2,7-diol is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications, setting it apart from other fluorene derivatives .
Properties
IUPAC Name |
9-methyl-9H-fluorene-2,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXQHDNHODRXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620836 | |
Record name | 9-Methyl-9H-fluorene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408336-09-4 | |
Record name | 9-Methyl-9H-fluorene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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